

molecular structure and conformation of 6-Chloro-5-methoxy-1H-indole

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Compound of Interest

Compound Name: 6-Chloro-5-methoxy-1H-indole

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An In-depth Technical Guide to the Molecular Structure and Conformation of **6-Chloro-5-methoxy-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic drugs.^[1] The specific substitution pattern of a chlorine atom at the 6-position and a methoxy group at the 5-position modulates the electronic and steric properties of the indole ring, influencing its molecular interactions and pharmacological profile. This guide provides a detailed examination of the molecular structure, conformational preferences, spectroscopic signature, and synthetic approaches for **6-Chloro-5-methoxy-1H-indole**, offering a foundational resource for researchers engaged in its study and application.

Core Molecular Structure and Properties

The fundamental identity of **6-Chloro-5-methoxy-1H-indole** is defined by its chemical composition and connectivity. It is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring.^[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |
|-------------------|--|---|
| IUPAC Name | 6-chloro-5-methoxy-1H-indole | [2] |
| Molecular Formula | C ₉ H ₈ ClNO | [2] [3] |
| Molecular Weight | 181.62 g/mol | [2] [4] |
| Monoisotopic Mass | 181.0294416 Da | [2] [3] |
| CAS Number | 63762-72-1 | [2] [4] |
| Canonical SMILES | <chem>COC1=C(C=C2C(=C1)C=CN2)Cl</chem> | [2] [3] |
| Boiling Point | 331 °C (Predicted) | [4] |

| XLogP | 2.6 (Predicted) | [\[2\]](#)[\[3\]](#) |

The structural arrangement of these atoms dictates the molecule's fundamental chemical behavior and its potential for biological activity. The presence of the nitrogen-based heterocycle is a key feature in many biologically relevant molecules.[\[5\]](#)

Caption: 2D structure of **6-Chloro-5-methoxy-1H-indole** with atom numbering.

Spectroscopic and Analytical Profile

Characterization of **6-Chloro-5-methoxy-1H-indole** relies on standard analytical techniques that probe its molecular structure and composition.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns and ionization behavior. Predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, are valuable for advanced analytical techniques like ion mobility-mass spectrometry.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Å²) |
|---------------------|-----------|--------------------|
| [M+H] ⁺ | 182.03671 | 133.3 |
| [M+Na] ⁺ | 204.01865 | 145.5 |
| [M-H] ⁻ | 180.02215 | 136.1 |
| [M] ⁺ | 181.02888 | 137.0 |

Data sourced from PubChem Lite computational predictions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise connectivity and chemical environment of atoms. While a full experimental dataset is not publicly available, typical chemical shifts for related indole structures provide a strong basis for interpretation.[6][7]

- ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), a singlet for the methoxy (-OCH₃) protons, and signals corresponding to the protons at positions 2, 3, 4, and 7.
- ¹³C NMR: The carbon spectrum would reveal nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group. For example, in related 3-methylindole derivatives, carbon signals appear across a range from ~9.6 ppm (methyl) to ~136.7 ppm (aromatic carbons).[6]

Conformational Analysis

While the fused ring system of the indole core is largely planar and rigid, the molecule's overall conformation is influenced by the rotation of the methoxy substituent.[8][9]

Indole Ring Planarity

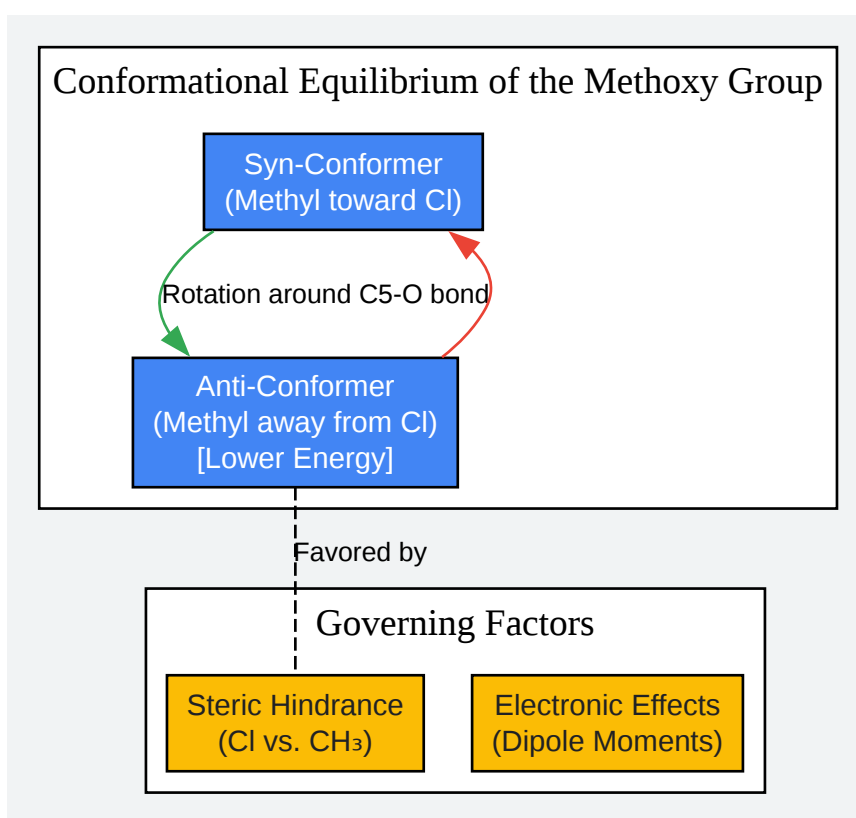
The indole nucleus, being an aromatic system, has a strong preference for a planar geometry to maximize π -orbital overlap. This rigidity is a key feature that medicinal chemists exploit, as it reduces the entropic penalty upon binding to a biological target.

Methoxy Group Orientation

The primary source of conformational flexibility in **6-Chloro-5-methoxy-1H-indole** is the rotation around the C5-O bond of the methoxy group. This rotation gives rise to two principal low-energy conformers:

- Syn-conformer: The methyl group is oriented towards the C6-chloro substituent. This conformation may experience some degree of steric repulsion.
- Anti-conformer: The methyl group is oriented away from the C6-chloro substituent (towards the C4-H). This is generally expected to be the more sterically favored and lower-energy conformation.

The equilibrium between these conformers is typically rapid at room temperature. The precise energy difference is influenced by a balance of steric hindrance and potential weak, non-covalent interactions. Computational modeling (e.g., DFT) would be the ideal method to quantify this energy difference.



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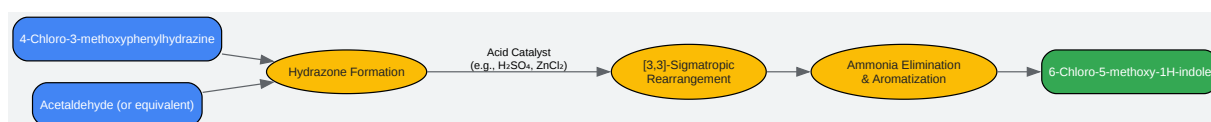
Caption: Rotational conformers of the 5-methoxy group.

Synthetic Pathways and Protocols

The synthesis of substituted indoles is a well-established field in organic chemistry. While multiple routes to **6-Chloro-5-methoxy-1H-indole** are possible, the Fischer indole synthesis is a classic and reliable method.

Proposed Synthetic Workflow: Fischer Indole Synthesis

This workflow involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization and aromatization.



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Caption: Fischer indole synthesis workflow for **6-Chloro-5-methoxy-1H-indole**.

Experimental Protocol (Illustrative)

This protocol is a representative example based on standard Fischer indole synthesis procedures.^[1]

Objective: To synthesize **6-Chloro-5-methoxy-1H-indole**.

Materials:

- 4-Chloro-3-methoxyphenylhydrazine hydrochloride
- Acetaldehyde
- Ethanol

- Concentrated Sulfuric Acid (or another suitable acid catalyst like ZnCl_2)
- Sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Hydrazone Formation:
 - Rationale: To form the key intermediate that will undergo cyclization.
 - Dissolve 4-Chloro-3-methoxyphenylhydrazine hydrochloride in ethanol.
 - Add acetaldehyde dropwise to the solution at room temperature and stir for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
- Cyclization and Aromatization:
 - Rationale: The acid catalyst promotes the [3,3]-sigmatropic rearrangement of the enehydrazine tautomer, followed by elimination of ammonia to form the aromatic indole ring.
 - To the hydrazone mixture, slowly add a catalytic amount of concentrated sulfuric acid.
 - Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
- Work-up and Purification:
 - Rationale: To neutralize the acid, extract the product from the aqueous phase, and remove impurities.
 - Cool the reaction mixture to room temperature and pour it into ice-cold water.

- Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous mixture three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Final Purification:
 - Rationale: To obtain the final product with high purity.
 - Purify the crude residue using column chromatography on silica gel, typically with a hexane/ethyl acetate solvent system.
 - Combine the pure fractions and evaporate the solvent to yield **6-Chloro-5-methoxy-1H-indole** as a solid.

Biological and Pharmacological Context

Indole derivatives are a cornerstone of drug discovery.^{[5][10]} The substitution pattern on the indole ring is critical for determining biological activity. Modifications at positions 4 through 7 are a common strategy for tuning the pharmacological properties of indole-based compounds.^[11]

- Anticancer Activity: Many substituted indoles have shown potent antiproliferative activity. For instance, indole-2-carboxylic acid derivatives have been identified as potent inducers of apoptosis in cancer cell lines.^[12] The chloro and methoxy groups can influence properties like cell permeability, metabolic stability, and binding affinity to target proteins such as tubulin.^{[11][12]}
- Antimicrobial and Antifungal Activity: The indole nucleus is present in compounds that exhibit a broad spectrum of antimicrobial and antifungal properties.^[5] The specific substituents on **6-Chloro-5-methoxy-1H-indole** make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications in infectious diseases.

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References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. 6-Chloro-5-methoxy-1H-indole | C₉H₈ClNO | CID 13113493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-chloro-5-methoxy-1h-indole (C₉H₈ClNO) [pubchemlite.lcsb.uni.lu]
- 4. biosynth.com [biosynth.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. rsc.org [rsc.org]
- 7. 6-Chloro-5-methoxy-1H-indole(63762-72-1) 1H NMR spectrum [chemicalbook.com]
- 8. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. benthamscience.com [benthamscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
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